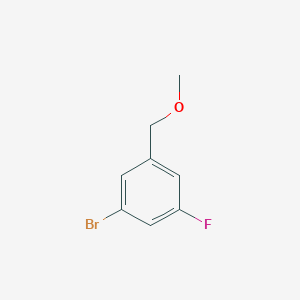

1-Bromo-3-fluoro-5-(methoxymethyl)benzene

Description

1-Bromo-3-fluoro-5-(methoxymethyl)benzene (CAS: 1242339-58-7) is a substituted aromatic compound featuring bromine and fluorine atoms at positions 1 and 3, respectively, and a methoxymethyl group (-CH2OCH3) at position 5 . This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The methoxymethyl group acts as a moderately electron-donating substituent, influencing reactivity in cross-coupling reactions and directing further functionalization.

Properties

IUPAC Name |

1-bromo-3-fluoro-5-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSWEZXGAMCWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-5-(methoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-5-(methoxymethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-Bromo-3-fluoro-5-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the methoxymethyl and fluoro substituents intact.

Scientific Research Applications

1-Bromo-3-fluoro-5-(methoxymethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: It can be used in the development of bioactive compounds, such as pharmaceuticals and agrochemicals, due to its potential interactions with biological targets.

Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and reduced side effects.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-5-(methoxymethyl)benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

(a) 1-Bromo-3-fluoro-5-methoxybenzene (CAS 27407-11-0)

- Substituent : Methoxy (-OCH3) at position 3.

- Key Differences : Lacks the methylene spacer in the methoxymethyl group, reducing steric bulk.

- Impact : Lower molecular weight (212.03 g/mol vs. 237.07 g/mol for the target compound) and increased polarity due to direct oxygen attachment . Reactivity in electrophilic substitution may differ due to reduced steric hindrance.

(b) 1-Bromo-3-fluoro-5-(methylsulfonyl)benzene (CAS 1207970-78-2)

- Substituent : Methylsulfonyl (-SO2CH3) at position 4.

- Key Differences : Sulfonyl group is strongly electron-withdrawing, creating a more electron-deficient aromatic ring compared to the electron-donating methoxymethyl group.

- Impact : Higher reactivity in nucleophilic aromatic substitution but reduced stability under acidic conditions .

(c) 1-Bromo-3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)benzene (C8H3BrF6)

- Substituent : Pentafluoroethyl (-CF2CF3) at position 5.

- Key Differences : Highly electronegative and lipophilic substituent.

Positional Isomers and Regioselectivity

(a) 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (CAS 2090805-17-5)

- Substituents : Methoxy at position 4, trifluoromethyl (-CF3) at position 2.

- Key Differences : Altered substitution pattern directs electrophilic attack to different positions.

- Impact : Trifluoromethyl’s electron-withdrawing effect deactivates the ring, reducing reactivity compared to the methoxymethyl-substituted compound .

(b) 1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2)

Table 1: Key Properties of Selected Compounds

Biological Activity

The compound is characterized by:

- Molecular Weight : 201.06 g/mol

- Structure : A benzene ring with halogenated and methoxymethyl substituents.

- Reactivity : Its structure suggests potential for electrophilic aromatic substitution and nucleophilic reactions, which are crucial in medicinal chemistry.

Biological Activity Overview

Although specific biological activities for 1-Bromo-3-fluoro-5-(methoxymethyl)benzene are not extensively documented, similar halogenated compounds exhibit various biological properties, including:

- Antimicrobial Activity : Many halogenated aromatic compounds have demonstrated effectiveness against bacterial and fungal strains due to their lipophilicity and ability to penetrate cell membranes.

- Anticancer Properties : Compounds with similar structures have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-3-fluoro-5-methylbenzene | Methyl group instead of methoxymethyl | Different reactivity due to less steric hindrance |

| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | Trifluoromethyl group | Stronger electron-withdrawing effect |

| 2-Bromo-4-fluorobenzotrifluoride | Trifluoromethyl at a different position | Alters electronic properties significantly |

| 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | Trifluoromethyl at another position | Enhanced stability due to multiple fluorine atoms |

The biological activity of halogenated compounds often involves interaction with specific molecular targets. The mechanisms may include:

- Enzyme Inhibition : Binding to active sites of enzymes, altering their functionality.

- Receptor Modulation : Interacting with cellular receptors, influencing signaling pathways.

Research indicates that the presence of halogens can enhance the lipophilicity of compounds, improving their bioavailability and interaction with biological systems.

Case Studies

While direct case studies on this compound are scarce, analogous studies on related halogenated compounds provide valuable insights:

- Antimicrobial Studies : Research has shown that similar brominated compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, 1-bromo-3-fluorobenzene was effective against Staphylococcus aureus in vitro.

- Cancer Research : In studies involving fluorinated benzene derivatives, certain compounds demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell migration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.